molecular formula C7H15NO2 B13109608 n-(2-Methoxyethyl)-n-methylpropionamide

n-(2-Methoxyethyl)-n-methylpropionamide

Cat. No.: B13109608
M. Wt: 145.20 g/mol
InChI Key: MVBSSBQYOKYTCZ-UHFFFAOYSA-N
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Description

n-(2-Methoxyethyl)-n-methylpropionamide: is an organic compound with the molecular formula C6H13NO2 It is a derivative of propionamide, where the amide nitrogen is substituted with a 2-methoxyethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methoxyethyl)-n-methylpropionamide typically involves the reaction of propionyl chloride with n-(2-methoxyethyl)-n-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to control the exothermic nature of the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: n-(2-Methoxyethyl)-n-methylpropionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-(2-Methoxyethyl)-n-methylpropionamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of amide derivatives on biological systems. It may also serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. Its structural features may be exploited to develop new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of n-(2-Methoxyethyl)-n-methylpropionamide depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    n-(2-Methoxyethyl)-n-methylacetamide: Similar structure but with an acetamide group instead of a propionamide group.

    n-(2-Methoxyethyl)-n-methylbutyramide: Similar structure but with a butyramide group instead of a propionamide group.

    n-(2-Methoxyethyl)-n-methylformamide: Similar structure but with a formamide group instead of a propionamide group.

Uniqueness: n-(2-Methoxyethyl)-n-methylpropionamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methylpropanamide

InChI

InChI=1S/C7H15NO2/c1-4-7(9)8(2)5-6-10-3/h4-6H2,1-3H3

InChI Key

MVBSSBQYOKYTCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)CCOC

Origin of Product

United States

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